1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxyphenyl group and a tetrahydronaphthalenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 4-ethoxyaniline with 1,2,3,4-tetrahydronaphthalene-1-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- 1-(4-Chlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- 1-(4-Fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Uniqueness
1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with other substituents, making it a valuable subject for research and development.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-16-12-10-15(11-13-16)20-19(22)21-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,2,5,7,9H2,1H3,(H2,20,21,22) |
InChI Key |
ZARHIYPZUGNXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCC3=CC=CC=C23 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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